molecular formula C24H29N3O B12715013 Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopent)-9-yl)ethyl)amino)- CAS No. 133308-03-9

Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopent)-9-yl)ethyl)amino)-

Cat. No.: B12715013
CAS No.: 133308-03-9
M. Wt: 375.5 g/mol
InChI Key: FUUGJDYDUHCCKB-UHFFFAOYSA-N
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Description

Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopent)-9-yl)ethyl)amino)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a phenol group and a spiro-linked diazepine ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopent)-9-yl)ethyl)amino)- involves multiple steps, starting with the formation of the spirocyclic diazepine core. This is typically achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzylamine and a cyclopentanone derivative. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopent)-9-yl)ethyl)amino)- undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The diazepine ring can be reduced under specific conditions to yield reduced spirocyclic compounds.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopent)-9-yl)ethyl)amino)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopent)-9-yl)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the diazepine ring can interact with various receptors and enzymes. These interactions can modulate the activity of key signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopent)-9-yl)ethyl)amino)- can be compared with other similar compounds, such as:

    Phenol derivatives: Compounds with similar phenol groups but different substituents on the aromatic ring.

    Spirocyclic diazepines: Compounds with similar spiro-linked diazepine ring systems but different substituents on the diazepine ring.

The uniqueness of Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopent)-9-yl)ethyl)amino)- lies in its specific combination of a phenol group and a spirocyclic diazepine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

133308-03-9

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

4-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethylamino)phenol

InChI

InChI=1S/C24H29N3O/c28-19-12-10-18(11-13-19)25-16-17-27-23-9-2-1-7-22(23)26-21-8-5-6-20(21)24(27)14-3-4-15-24/h1-2,7,9-13,20,25,28H,3-6,8,14-17H2

InChI Key

FUUGJDYDUHCCKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=C(C=C5)O

Origin of Product

United States

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